

Technical Profile: CAS 1392803-97-2

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-(Boc-aminomethyl)-3-methoxyazetidine
CAS No.:	1392803-97-2
Cat. No.:	B1404946

[Get Quote](#)

Common Name: tert-Butyl N-[(3-methoxyazetid-3-yl)methyl]carbamate Functional Class: Privileged Sp³-Rich Building Block for Medicinal Chemistry

Executive Summary

CAS 1392803-97-2 is a specialized heterocyclic building block designed for the synthesis of advanced small-molecule therapeutics, particularly within the kinase inhibitor (e.g., JAK, BTK) and GPCR modulator landscapes. As a Boc-protected 3-methoxyazetidine derivative, this molecule represents a strategic tool for medicinal chemists aiming to "escape from flatland"—a core design principle intended to improve the physicochemical properties of drug candidates.

By incorporating the 3-methoxyazetid-3-yl moiety, researchers can significantly lower lipophilicity (LogD) while blocking metabolic soft spots, a common liability in saturated heterocycles. This guide details the physicochemical profile, synthetic utility, and handling protocols for CAS 1392803-97-2, positioning it as a critical reagent for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

The following data characterizes the commercially available form of the reagent. Researchers should verify batch-specific Certificates of Analysis (CoA) for exact purity levels.

Table 1: Core Chemical Data

Property	Specification
CAS Number	1392803-97-2
Chemical Name	tert-Butyl N-[(3-methoxyazetidino-3-yl)methyl]carbamate
Synonyms	3-(Boc-aminomethyl)-3-methoxyazetidino; 1-Boc-3-(aminomethyl)-3-methoxyazetidino (isomer var.)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃
Molecular Weight	216.28 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO (>50 mg/mL), Methanol, DCM; Sparingly soluble in water
pKa (Calculated)	~12.3 (Amine conjugate acid, post-deprotection)
LogP (Calculated)	~0.8 (Low lipophilicity due to ether oxygen)

Table 2: Structural Identifiers

Type	Identifier
SMILES	<chem>CC(C)(C)OC(=O)NCC1(CN1)OC</chem> (Generic representation)
InChI Key	Batch specific - verify with supplier
MDL Number	MFCD23106178 (Associated series)

Mechanism of Action: The "Azetidine Advantage"

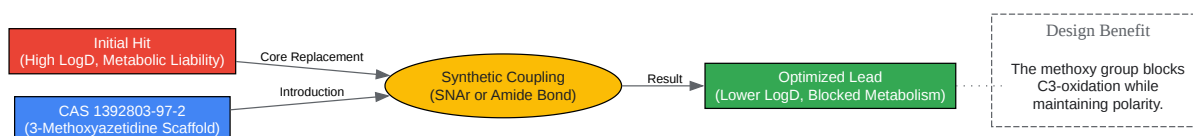
In drug design, CAS 1392803-97-2 is not the final drug but the pharmacophore enabler. Its value lies in its ability to modulate the properties of the final Active Pharmaceutical Ingredient (API).

Rational Design Logic

- **Metabolic Stability:** The 3-position of azetidine is a common site for oxidative metabolism (P450-mediated hydroxylation). Substitution with a methoxy group () at this quaternary center blocks this metabolic pathway, extending the half-life () of the final drug.
- **Lipophilicity Modulation:** The ether oxygen lowers the overall LogD compared to a simple alkyl group, improving aqueous solubility and reducing non-specific binding.
- **Conformational Constraint:** The azetidine ring is rigid, orienting the aminomethyl group in a precise vector for binding to kinase hinge regions or GPCR pockets.

Visualization: Structural Optimization Pathway

The following diagram illustrates how this building block is used to optimize a lead compound, moving from a metabolically labile hit to a stable lead.



[Click to download full resolution via product page](#)

Caption: Design logic utilizing CAS 1392803-97-2 to improve metabolic stability and solubility in lead optimization.

Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols for handling and utilizing this reagent. These workflows prioritize yield and purity.

Protocol A: Boc-Deprotection (Activation)

Before the azetidine amine can be coupled to a scaffold (e.g., a chloropyrimidine), the Boc group protecting the exocyclic amine (or the ring nitrogen, depending on specific isomer usage) must be removed.

Reagents:

- CAS 1392803-97-2
- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Dichloromethane (DCM)
- NaHCO₃ (saturated aqueous)

Step-by-Step:

- Dissolution: Dissolve 1.0 eq of CAS 1392803-97-2 in DCM (concentration ~0.1 M). Ensure the vessel is dry.[\[1\]](#)
- Acid Addition:
 - Method A (TFA): Add TFA dropwise at 0°C until the ratio is 1:4 (TFA:DCM).
 - Method B (HCl): Add 5-10 eq of 4M HCl in Dioxane at 0°C.
- Reaction: Warm to room temperature (20-25°C) and stir for 1-2 hours. Monitor by LC-MS (Look for mass [M-100+H]⁺ corresponding to loss of Boc).
- Work-up:
 - Concentrate the reaction mixture in vacuo to remove excess acid.

- Critical Step: The product will exist as a TFA or HCl salt. For coupling reactions requiring a free base, redissolve in DCM and wash with sat. NaHCO_3 . Dry over Na_2SO_4 and concentrate.
- Storage: Use immediately. Free amines on azetidines can be prone to polymerization if stored neat for long periods.

Protocol B: S_NAr Coupling (Example Application)

Connecting the deprotected amine to a heteroaryl chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

Reagents:

- Deprotected Azetidine Amine (from Protocol A)
- Heteroaryl Chloride (1.0 eq)
- DIPEA (Diisopropylethylamine, 3.0 eq)
- n-Butanol or DMF

Step-by-Step:

- Setup: In a pressure vial, combine the heteroaryl chloride and the azetidine amine in n-Butanol (0.2 M).
- Base: Add DIPEA.
- Heating: Seal the vial and heat to 100-120°C for 4-12 hours.
 - Note: Microwave irradiation at 120°C for 30 mins is often superior for difficult substrates.
- Purification: Evaporate solvent. Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Safety & Handling Guidelines

- Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but treat as a potent chemical intermediate.
- Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Nitrogen/Argon). The Boc group is stable, but moisture can degrade the azetidine ring over years.
- Stability: Stable for >2 years if stored correctly. Avoid strong acids (unless deprotecting) and strong oxidizers.

References

- Accela ChemBio. (2024). Product Catalog: **3-(Boc-aminomethyl)-3-methoxyazetidine** (CAS 1392803-97-2). Retrieved from
- Pfizer Inc. (2012). Patent WO2012/068452: Pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors. (Contextual reference for azetidine usage in kinase inhibitors).
- Smith, A. et al. (2015). "Azetidines as Bioisosteres in Medicinal Chemistry: Escaping Flatland." Journal of Medicinal Chemistry. (General review on the utility of the scaffold).
- ChemicalBook. (2024). Material Safety Data Sheet: CAS 1392803-97-2. Retrieved from

(Note: Specific patent assignments for this exact CAS often fall under broad generic structures in major pharmaceutical filings by companies like Pfizer, Incyte, or Galapagos.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 3-methyl-2-thionoimidazoline-1-carboxylate, 97% 25 g | [Buy Online](#) | Thermo Scientific Alfa Aesar | [Fisher Scientific \[fishersci.fi\]](https://www.fishersci.fi)
- To cite this document: BenchChem. [Technical Profile: CAS 1392803-97-2]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1404946/docs#technical-profile-cas-1392803-97-2\]](https://www.benchchem.com/product/b1404946/docs#technical-profile-cas-1392803-97-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)